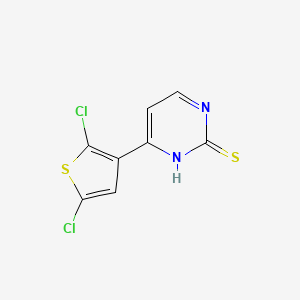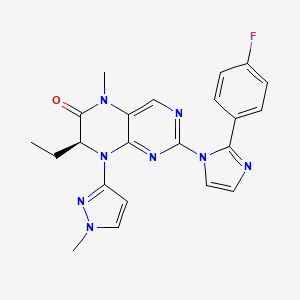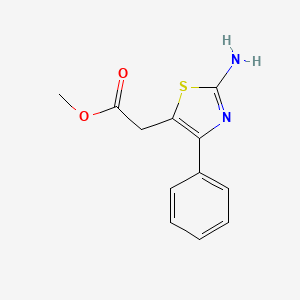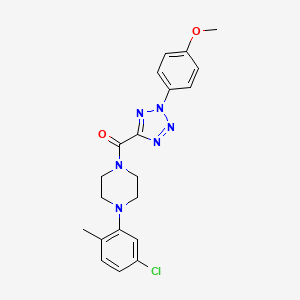
2-Methoxyquinoline-6-carboxylic acid
Overview
Description
2-Methoxyquinoline-6-carboxylic acid is a chemical compound with the molecular formula C11H9NO3 . It is a derivative of quinoline, a nitrogenous heterocyclic compound . The compound is used in various applications in the field of industrial and synthetic organic chemistry .
Synthesis Analysis
The synthesis of 2-methoxyquinoline-6-carboxylic acid involves the condensation of primary aryl amine with β-diketone in acid catalysis, followed by ring closure of a Schiff base . Another method involves the application of Vilsmeier–Haack reaction . The chlorine in the fluoroquinoline-3-carbaldehyde is replaced with various nucleophiles .Molecular Structure Analysis
The molecular structure of 2-Methoxyquinoline-6-carboxylic acid is represented by the InChI code1S/C11H9NO3/c1-15-10-5-3-7-6-8 (11 (13)14)2-4-9 (7)12-10/h2-6H,1H3, (H,13,14) . The compound has a molecular weight of 203.2 . Chemical Reactions Analysis
As a carboxylic acid, 2-Methoxyquinoline-6-carboxylic acid can undergo various chemical reactions. For example, carboxylic acids can react with alcohols in the presence of a catalyst to produce esters and water . They can also be reduced to alcohols through various reduction methods .Physical And Chemical Properties Analysis
2-Methoxyquinoline-6-carboxylic acid is a solid compound with a melting point of 211-215 degrees Celsius . Like other carboxylic acids, it exhibits strong hydrogen bonding between molecules, leading to high boiling points .Scientific Research Applications
- Antibacterial Activity : Researchers have explored the antibacterial potential of 2-Methoxyquinoline-6-carboxylic acid. It may inhibit bacterial growth and serve as a lead compound for novel antibiotics .
- Anti-Inflammatory Properties : Investigations suggest that this compound exhibits anti-inflammatory effects. It could be valuable in developing anti-inflammatory drugs .
- DNA Binding : Investigations explore the interaction of this compound with DNA. Understanding its binding properties can aid in drug design and gene therapy .
Medicinal Chemistry and Drug Development
Biological Studies
Safety and Hazards
The safety information for 2-Methoxyquinoline-6-carboxylic acid indicates that it is classified under GHS07, with the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Future Directions
Quinoline and its derivatives, including 2-Methoxyquinoline-6-carboxylic acid, have various applications in medicinal and industrial chemistry . There are societal expectations that synthetic and medicinal chemists should produce greener and more sustainable chemical processes . Therefore, future directions may include the development of new strategies for the synthesis of quinoline derivatives and their evaluation for various biological activities .
Mechanism of Action
Mode of Action
Without identified targets, the mode of action of 2-Methoxyquinoline-6-carboxylic acid remains unclear. It is likely that the compound interacts with its targets via non-covalent interactions, such as hydrogen bonding or pi-stacking, given its aromatic ring and carboxylic acid group .
Biochemical Pathways
Given the lack of information on its targets and mode of action, it is challenging to predict which pathways might be impacted .
Pharmacokinetics
Its molecular weight (2032 g/mol) and polar functional groups suggest it may have reasonable bioavailability .
Result of Action
The molecular and cellular effects of 2-Methoxyquinoline-6-carboxylic acid’s action are currently unknown due to the lack of studies on this compound .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Methoxyquinoline-6-carboxylic acid. Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s stability and interactions with its targets .
properties
IUPAC Name |
2-methoxyquinoline-6-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-15-10-5-3-7-6-8(11(13)14)2-4-9(7)12-10/h2-6H,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIVQFJMYODEUNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(C=C1)C=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
99472-03-4 | |
| Record name | 2-methoxyquinoline-6-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(6-Cyclopropylpyridazin-3-yl)azetidin-3-yl]-N-methyl-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B2541823.png)

![N-benzyl-2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide](/img/structure/B2541829.png)




![(3S)-3-{[2-(ethylamino)-2-methylpropanamido]methyl}-5-methylhexanoic acid](/img/structure/B2541836.png)
![Methyl 6-isopropyl-2-(3-phenoxypropanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2541837.png)
![2-[3-(Trifluoromethyl)pyridin-2-yl]sulfanylacetonitrile](/img/structure/B2541839.png)
![2-[(4-chlorophenyl)sulfanyl]-N'-((E)-{4-[(3,4-dichlorobenzyl)oxy]phenyl}methylidene)acetohydrazide](/img/structure/B2541841.png)


